molecular formula C18H15Cl2NO2 B288016 2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B288016
Molekulargewicht: 348.2 g/mol
InChI-Schlüssel: ILJUUQOXEQAQMW-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, commonly known as DCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DCA is a small molecule that exhibits a unique mechanism of action, making it a promising candidate for further research.

Wirkmechanismus

The mechanism of action of DCA involves the inhibition of the mitochondrial enzyme pyruvate dehydrogenase kinase, leading to increased pyruvate dehydrogenase complex activity. This results in increased glucose oxidation and ATP production, leading to decreased tumor growth, improved glucose metabolism, and improved mitochondrial function.
Biochemical and Physiological Effects:
DCA has been shown to have various biochemical and physiological effects, including increased apoptosis, decreased tumor growth, improved glucose metabolism, improved mitochondrial function, decreased oxidative stress, and neuroprotection.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DCA in lab experiments include its unique mechanism of action, its ability to selectively target cancer cells, its potential therapeutic applications in various diseases, and its relatively low toxicity. The limitations of using DCA in lab experiments include its limited solubility in water, its potential off-target effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on DCA, including:
1. Further studies on the mechanism of action of DCA and its potential therapeutic applications in various diseases.
2. Development of new synthetic methods for DCA and its analogs with improved solubility and selectivity.
3. Investigation of the potential off-target effects of DCA and its analogs.
4. Development of new delivery methods for DCA and its analogs to improve their bioavailability and efficacy.
5. Clinical trials to evaluate the safety and efficacy of DCA and its analogs in various diseases.
Conclusion:
In conclusion, DCA is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique mechanism of action and relatively low toxicity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of DCA involves the reaction of 2,4,6-cycloheptatrien-1-one with 2,3-dichlorobenzaldehyde and ethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

DCA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer research, DCA has been shown to selectively target cancer cells by inhibiting the activity of the mitochondrial enzyme pyruvate dehydrogenase kinase, leading to increased apoptosis and decreased tumor growth. In diabetes research, DCA has been shown to improve glucose metabolism by activating the pyruvate dehydrogenase complex, leading to increased insulin sensitivity. In neurological disorders, DCA has been shown to improve mitochondrial function, leading to decreased oxidative stress and neuroprotection.

Eigenschaften

Produktname

2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molekularformel

C18H15Cl2NO2

Molekulargewicht

348.2 g/mol

IUPAC-Name

2-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Cl2NO2/c1-2-21-15-9-4-3-7-13(18(15)23)16(22)11-10-12-6-5-8-14(19)17(12)20/h3-11H,2H2,1H3,(H,21,23)/b11-10+

InChI-Schlüssel

ILJUUQOXEQAQMW-ZHACJKMWSA-N

Isomerische SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl

Kanonische SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.